Bienvenue dans la boutique en ligne BenchChem!

1-(butan-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Lipophilicity Lead optimization ADME prediction

1-(Butan-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 934106-80-6) is a C6-methyl, N1-sec-butyl-substituted pyrazolo[3,4-b]pyridine-4-carboxylic acid building block with molecular formula C₁₂H₁₅N₃O₂ and molecular weight 233.27 g/mol. The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic core present in over 300,000 described 1H-pyrazolo[3,4-b]pyridines and cited in more than 5,500 references, including approximately 2,400 patents, with demonstrated biomedical applications spanning kinase inhibition, phosphodiesterase modulation, anti-inflammatory, and anticancer activities.

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
CAS No. 934106-80-6
Cat. No. B3389672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(butan-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
CAS934106-80-6
Molecular FormulaC12H15N3O2
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESCCC(C)N1C2=NC(=CC(=C2C=N1)C(=O)O)C
InChIInChI=1S/C12H15N3O2/c1-4-8(3)15-11-10(6-13-15)9(12(16)17)5-7(2)14-11/h5-6,8H,4H2,1-3H3,(H,16,17)
InChIKeyIQLFFGJLHQSXST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Butan-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 934106-80-6): Core Scaffold Identity and Procurement Context


1-(Butan-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 934106-80-6) is a C6-methyl, N1-sec-butyl-substituted pyrazolo[3,4-b]pyridine-4-carboxylic acid building block with molecular formula C₁₂H₁₅N₃O₂ and molecular weight 233.27 g/mol [1]. The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic core present in over 300,000 described 1H-pyrazolo[3,4-b]pyridines and cited in more than 5,500 references, including approximately 2,400 patents, with demonstrated biomedical applications spanning kinase inhibition, phosphodiesterase modulation, anti-inflammatory, and anticancer activities [2]. The 4-carboxylic acid functionality provides a convenient synthetic handle for amide coupling, esterification, and further derivatization in medicinal chemistry and chemical biology programs .

Why N1-Alkyl Pyrazolo[3,4-b]pyridine-4-carboxylic Acid Analogs Cannot Be Freely Interchanged: The Case for 1-(Butan-2-yl)-6-methyl Substitution


Within the 6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid series, variation at the N1 position directly modulates lipophilicity (XLogP3 spans 1.1 to ~2.0), molecular size (MW 205–233 Da), rotatable bond count (2–3), and stereochemical complexity (achiral vs. one undefined stereocenter), parameters that govern passive permeability, aqueous solubility, metabolic stability, and target-binding entropy [1]. Generic interchange between, e.g., the N1-ethyl analog (XLogP3 1.1, MW 205.21, 2 rotatable bonds) and the N1-sec-butyl target compound (XLogP3 2.0, MW 233.27, 3 rotatable bonds, one stereocenter) would alter the logD by nearly one log unit, potentially shifting a compound from the CNS-accessible to the peripherally restricted chemical space and affecting oral absorption and tissue distribution profiles [2]. Furthermore, the sec-butyl group introduces a chiral center absent in the ethyl, isopropyl, and isobutyl congeners, enabling diastereoselective interactions upon further derivatization that are not achievable with symmetric N1 substituents .

Head-to-Head Quantitative Differentiation of 1-(Butan-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid Against Closest N1-Alkyl Analogs


Lipophilicity (XLogP3) Comparison: Sec-Butyl vs. Ethyl, Isopropyl, and Isobutyl N1 Substituents

The N1-sec-butyl substituent confers the highest computed lipophilicity among the closely related 6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid analogs, as measured by XLogP3 [1]. The target compound (XLogP3 = 2.0) exceeds the N1-ethyl analog (XLogP3 = 1.1) by +0.9 log units, the N1-isopropyl analog (XLogP3 = 1.5) by +0.5 log units, and the N1-isobutyl analog (XLogP3 estimated ~1.8–2.0, identical molecular formula C₁₂H₁₅N₃O₂) by a smaller margin attributable to branching pattern differences.

Lipophilicity Lead optimization ADME prediction

Molecular Bulk and Rotatable Bond Inventory: Sec-Butyl Offers Greater Conformational Flexibility Than Smaller N1-Alkyl Analogs

The target compound possesses 3 rotatable bonds, one more than the N1-ethyl and N1-isopropyl analogs (2 rotatable bonds each), and the same number as the isobutyl congener [1]. The additional rotatable bond arises from the sec-butyl ethyl side chain (C–C bond beyond the N1–CH linkage), which is absent in ethyl and isopropyl. Molecular weight increases in parallel: 233.27 Da (sec-butyl and isobutyl) vs. 205.21 Da (ethyl) and 219.24 Da (isopropyl) [2].

Conformational flexibility Molecular recognition Entropic penalty

Stereochemical Complexity: The Sec-Butyl Chiral Center as a Differentiator from Achiral N1-Alkyl Analogs

Unlike the N1-ethyl, N1-isopropyl, and N1-isobutyl analogs—all of which are achiral at the N1 substituent—the target compound contains one undefined stereocenter at the sec-butyl methine carbon (C*-CH₃), reported as Undefined Atom Stereocenter Count = 1 by PubChem [1] and explicitly noted as 'Asymmetric Atoms 1' in the Fluorochem technical datasheet . The commercial material is supplied as a racemate (95% purity, no enantiomeric excess specified).

Chirality Stereoselective synthesis Chiral pool

Fraction sp³ (Fsp3) and Three-Dimensional Character: Sec-Butyl Increases Saturation Relative to Smaller Alkyl Analogs

The fraction of sp³-hybridized carbons (Fsp3) is a metric for three-dimensional molecular complexity linked to clinical success rates [1]. The target compound's Fsp3 is 0.42 (5 sp³ carbons out of 12 total carbons), as reported by Fluorochem . In comparison, the N1-ethyl analog (C₁₀H₁₁N₃O₂) has fewer sp³ carbons (3 out of 10, Fsp3 = 0.30), and the N1-isopropyl analog (C₁₁H₁₃N₃O₂) has 4 out of 11 (Fsp3 = 0.36).

Fsp3 3D character Fragment-based drug discovery

GHS Hazard Profile Parity: No Differentiated Safety Risk Among N1-Alkyl Analogs in This Series

The target compound carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with Signal Word 'Warning', as reported by PubChem (100% coverage for all four statements) and confirmed by Fluorochem [1]. This hazard profile is typical of small-molecule heterocyclic carboxylic acid building blocks and is expected to be shared by the N1-ethyl, N1-isopropyl, and N1-isobutyl analogs, though explicit GHS data for the comparators are not independently verified.

Safety Hazard classification Handling

Scaffold Biological Potential: Pyrazolo[3,4-b]pyridine-4-carboxylic Acids as Privileged Kinase and PDE Inhibitor Templates

The pyrazolo[3,4-b]pyridine-4-carboxylic acid scaffold is a validated pharmacophore for kinase inhibition, with documented examples including PKC inhibitors (Sanofi patents US8686150, US20130150340) [1] and TBK1 inhibitors with IC₅₀ values as low as 0.2 nM . The 4-carboxylic acid moiety participates in key hydrogen-bonding interactions within the ATP-binding pocket hinge region, while the N1 substituent modulates selectivity and pharmacokinetic properties [2]. No target-specific biological data are currently available for the sec-butyl compound itself; the evidence presented here is class-level inference and should not be interpreted as a direct activity claim for this specific building block.

Kinase inhibition Phosphodiesterase Scaffold hopping

Recommended Application Scenarios for 1-(Butan-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid Based on Quantified Differentiation Evidence


Fragment-Based Lead Generation Requiring Elevated Lipophilicity and Chiral Diversity

The target compound's XLogP3 of 2.0 (0.5–0.9 log units above ethyl and isopropyl analogs) combined with its single chiral center makes it a suitable fragment for libraries targeting hydrophobic enzyme pockets where enantiomer-dependent binding may be exploited [1]. The 4-carboxylic acid provides a direct conjugation handle for SPR-based fragment screening via amide coupling to sensor surfaces or biotin tags. Procurement of the racemate followed by chiral chromatography enables access to both enantiomers for differential SAR profiling, a strategy not feasible with the achiral N1-ethyl, isopropyl, or isobutyl counterparts .

Kinase Hinge-Binder SAR Exploration with Tunable N1 Substituent Bulk

The pyrazolo[3,4-b]pyridine core mimics the purine scaffold of ATP and is a recognized kinase hinge-binding motif [2]. The sec-butyl group at N1 projects toward the solvent-exposed region or selectivity pocket depending on the kinase, and its intermediate bulk (between isopropyl and larger cycloalkyl groups) combined with higher lipophilicity may enhance hydrophobic packing in kinases with enlarged back pockets (e.g., certain tyrosine kinases) compared to smaller N1-alkyl analogs [1]. The carboxylic acid can be converted to amides or esters to probe SAR at the ribose-binding region.

Physicochemical Property-Driven Library Design for CNS vs. Peripheral Profiling

With XLogP3 = 2.0 and TPSA = 68 Ų, the target compound sits near the boundary of CNS drug-like chemical space (typically XLogP 1–3, TPSA < 90 Ų) [1][3]. The N1-ethyl analog (XLogP3 1.1) is more CNS-favorable, while the sec-butyl version shifts toward peripheral target space. This differential lipophilicity allows medicinal chemists to use the sec-butyl building block for peripheral kinase or PDE targets while reserving the ethyl analog for CNS-penetrant programs, enabling parallel SAR exploration from a common synthetic intermediate.

Stereochemical Probe in Asymmetric Synthesis and Chiral-pool Derivatization

The undefined stereocenter at the sec-butyl methine (Asymmetric Atoms = 1, Fsp3 = 0.42) provides a unique opportunity for diastereoselective transformations upon coupling with chiral amines or amino acids. This is particularly valuable in the synthesis of diastereomeric amide libraries for conformational analysis and in the preparation of chiral stationary phase standards. Neither the ethyl, isopropyl, nor isobutyl analogs offer this capability, making the sec-butyl compound the preferred choice when stereochemical probing is a program objective.

Quote Request

Request a Quote for 1-(butan-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.